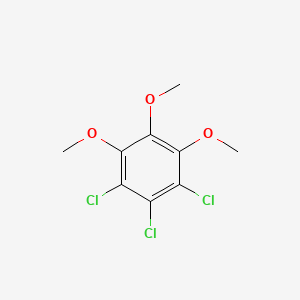
1,2,3-Trichloro-4,5,6-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloro-4,5,6-trimethoxybenzene is an organic compound with the molecular formula C9H9Cl3O3 It is a derivative of benzene, where three chlorine atoms and three methoxy groups are substituted at specific positions on the benzene ring
Preparation Methods
The synthesis of 1,2,3-Trichloro-4,5,6-trimethoxybenzene typically involves the chlorination and methoxylation of benzene derivatives. One common method involves the reaction of 1,2,3-trichlorobenzene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the 4, 5, and 6 positions . The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete substitution.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
1,2,3-Trichloro-4,5,6-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the removal of chlorine atoms and the formation of methoxy-substituted benzene derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols, leading to the formation of various substituted benzene compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1,2,3-Trichloro-4,5,6-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism by which 1,2,3-Trichloro-4,5,6-trimethoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, leading to the disruption of cellular processes. The molecular targets and pathways involved can include enzymes, receptors, and DNA, where the compound or its derivatives can inhibit or activate specific biochemical pathways.
Comparison with Similar Compounds
1,2,3-Trichloro-4,5,6-trimethoxybenzene can be compared with other similar compounds, such as:
1,2,3-Trichlorobenzene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1,3,5-Trichloro-2,4,6-trimethoxybenzene: Has a different substitution pattern, leading to variations in chemical properties and reactivity.
1,2,4-Trichloro-5,6-dimethoxybenzene: Contains fewer methoxy groups, affecting its solubility and reactivity.
This article provides a detailed overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
77223-56-4 |
|---|---|
Molecular Formula |
C9H9Cl3O3 |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
1,2,3-trichloro-4,5,6-trimethoxybenzene |
InChI |
InChI=1S/C9H9Cl3O3/c1-13-7-5(11)4(10)6(12)8(14-2)9(7)15-3/h1-3H3 |
InChI Key |
JDWAFWGCMUKWGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)
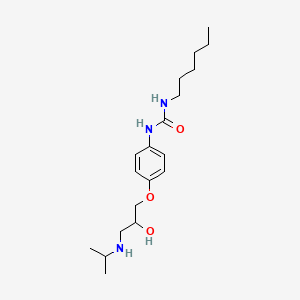
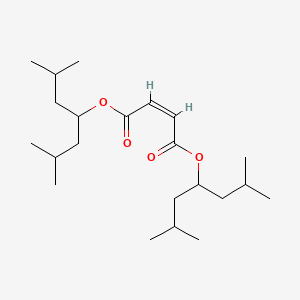
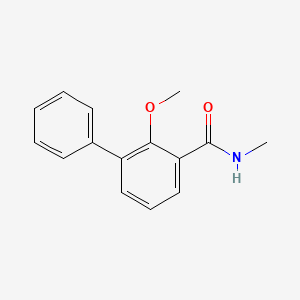

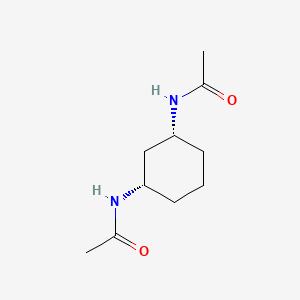
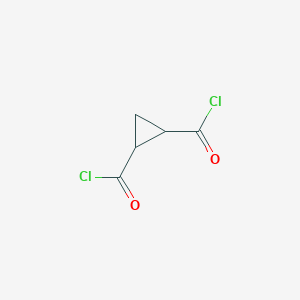
![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)
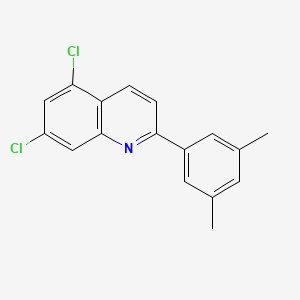
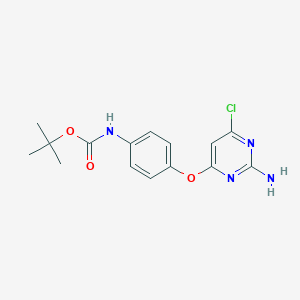


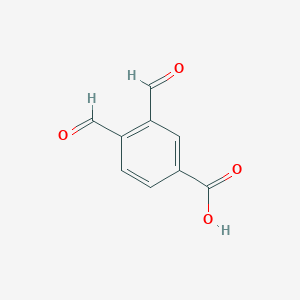
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
